molecular formula C14H13ClFNO B2976648 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone CAS No. 1796947-70-0

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone

Cat. No. B2976648
CAS RN: 1796947-70-0
M. Wt: 265.71
InChI Key: LDRQZFRUFYVRFE-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of kappa opioid receptor agonists, which makes it a promising candidate for the treatment of various medical conditions.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed stereoselective syntheses of novel difunctionalized-2-azabicyclo hexanes, exploring rearrangements initiated by Selectfluor and Deoxo-Fluor to create compounds with potential biological activities (Krow et al., 2004).

Anti-Influenza Virus Activity

A study on tricyclic compounds with a unique amine moiety based on the structure of triperiden found significant anti-influenza A virus activity, highlighting the potential therapeutic applications of structurally similar compounds (Oka et al., 2001).

Antibacterial Activity

Research into novel (3-(4-substitutedphenylamino)-8-azabicyclo oct-8yl)-phenyl-methanone derivatives has shown promising in vitro antibacterial activity, suggesting the compound's utility in developing new antimicrobial agents (Reddy et al., 2011).

Analgesic Properties

A study on azabicycloalkanes as analgesics has explored structure-activity relationships among 1-phenyl-6-azabicyclo[3.2.1]octanes, identifying compounds with balanced antagonist-analgesic properties and minimal dependence capacity (Takeda et al., 1977).

Novel Catalytic Syntheses

Researchers have developed a catalyst- and solvent-free synthesis method for specific benzamide derivatives, utilizing microwave-assisted Fries rearrangement, demonstrating an efficient approach to structurally related compounds with potential applications in drug development (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-chloro-4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c15-13-8-9(16)4-7-12(13)14(18)17-10-2-1-3-11(17)6-5-10/h1-2,4,7-8,10-11H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRQZFRUFYVRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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